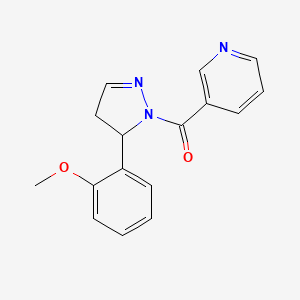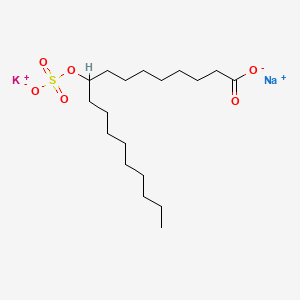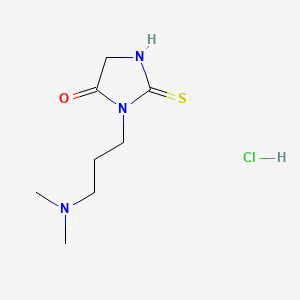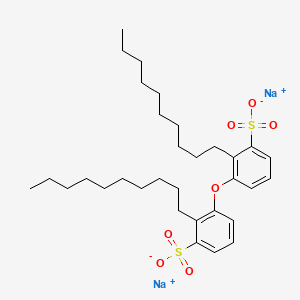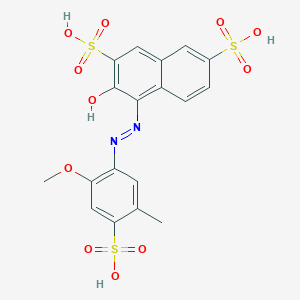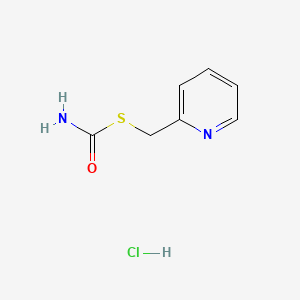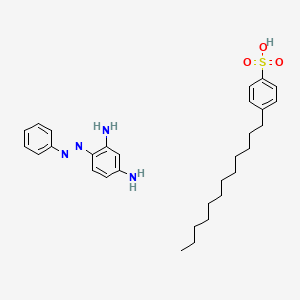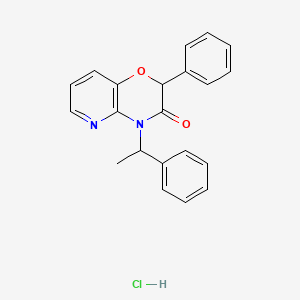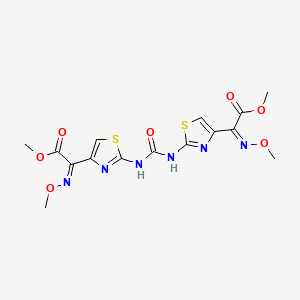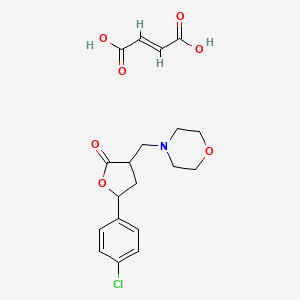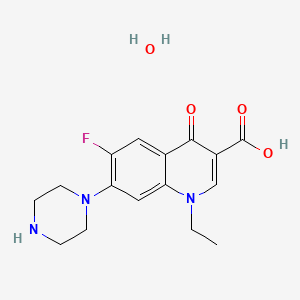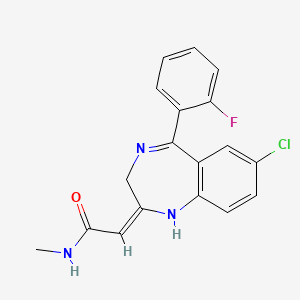
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other central nervous system disorders. This specific compound is a derivative of the 1,4-benzodiazepine family, which has been extensively studied for its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide typically involves the formation of the benzodiazepine core followed by functional group modifications. One common method involves the condensation of benzodiazepines with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This process can be carried out in a one-pot reaction, reducing the number of synthetic steps and improving yield.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that minimize by-products and simplify purification. The use of isocyanide reagents has been shown to be effective in producing high yields of benzodiazepine derivatives . These methods are designed to be efficient and cost-effective, suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide is studied for its interactions with biological macromolecules. It serves as a model compound for understanding the behavior of benzodiazepines in biological systems .
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Benzodiazepines are known for their anxiolytic, sedative, and muscle relaxant properties, and this compound is no exception .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide involves binding to central benzodiazepine receptors, which interact allosterically with GABA receptors. This interaction potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking cortical and limbic arousal .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norfludiazepam: A metabolite of flurazepam with similar pharmacological properties.
Cinolazepam: A benzodiazepine derivative with anxiolytic, anticonvulsant, and sedative properties.
Ethyl loflazepate: Another benzodiazepine derivative used for its anxiolytic and sedative effects.
Uniqueness
What sets (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide apart is its specific chemical structure, which allows for unique interactions with biological targets. Its fluorophenyl group enhances its binding affinity and specificity, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
112634-61-4 |
|---|---|
Molekularformel |
C18H15ClFN3O |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
(2E)-2-[7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-ylidene]-N-methylacetamide |
InChI |
InChI=1S/C18H15ClFN3O/c1-21-17(24)9-12-10-22-18(13-4-2-3-5-15(13)20)14-8-11(19)6-7-16(14)23-12/h2-9,23H,10H2,1H3,(H,21,24)/b12-9+ |
InChI-Schlüssel |
JODMVMCGAIIFET-FMIVXFBMSA-N |
Isomerische SMILES |
CNC(=O)/C=C/1\CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F |
Kanonische SMILES |
CNC(=O)C=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


